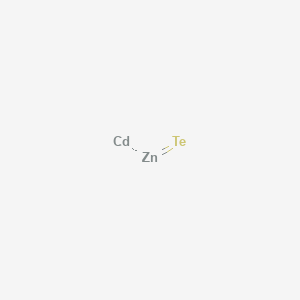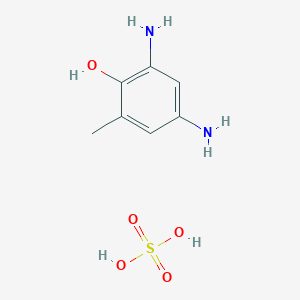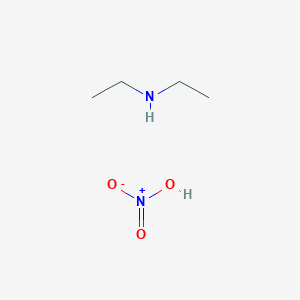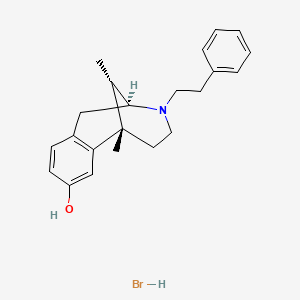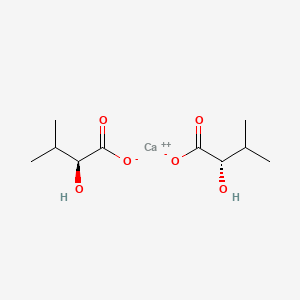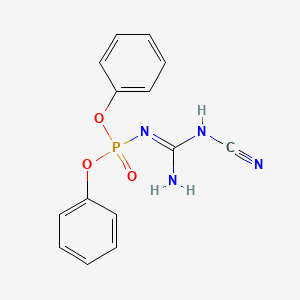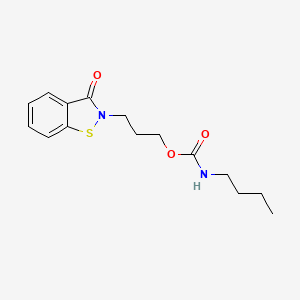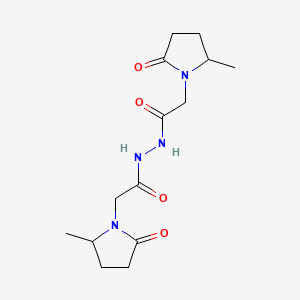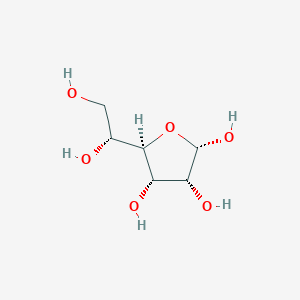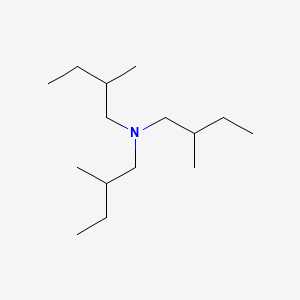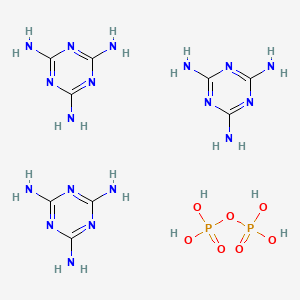
Titanium tris(3-methylbutan-1-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium tris(3-methylbutan-1-olate) is a chemical compound with the molecular formula C15H33O3Ti. It is also known as orthotitanic acid tetraisopentyl ester. This compound is part of the broader class of titanium alkoxides, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium tris(3-methylbutan-1-olate) can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction is as follows:
TiCl4+3C5H12O→Ti(OC5H11)3+3HCl
The reaction is usually carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of titanium tris(3-methylbutan-1-olate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium tris(3-methylbutan-1-olate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and 3-methylbutan-1-ol.
Substitution: It can undergo substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various ligands such as amines or phosphines can be used under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium hydroxide (Ti(OH)4) and 3-methylbutan-1-ol
Substitution: Titanium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Titanium tris(3-methylbutan-1-olate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance coatings, ceramics, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which titanium tris(3-methylbutan-1-olate) exerts its effects involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Titanium tetraethoxide
Comparison
Titanium tris(3-methylbutan-1-olate) is unique due to its specific alkoxide groups, which impart distinct chemical properties such as solubility and reactivity. Compared to other titanium alkoxides, it may offer advantages in certain applications due to its steric and electronic effects.
Eigenschaften
CAS-Nummer |
97259-76-2 |
|---|---|
Molekularformel |
C15H33O3Ti |
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
3-methylbutan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C5H11O.Ti/c3*1-5(2)3-4-6;/h3*5H,3-4H2,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
HGSLOKPEFCHHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[O-].CC(C)CC[O-].CC(C)CC[O-].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


